molecular formula C7H4Cl2FNO B1404328 4,5-Dichloro-2-fluorobenzamide CAS No. 1803820-58-7

4,5-Dichloro-2-fluorobenzamide

Cat. No.: B1404328
CAS No.: 1803820-58-7
M. Wt: 208.01 g/mol
InChI Key: CCDBUUVHAFLKJF-UHFFFAOYSA-N
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Description

“4,5-Dichloro-2-fluorobenzamide” is a chemical compound with the molecular formula C7H4Cl2FNO . It has a molecular weight of 208.02 .


Synthesis Analysis

The synthesis of a similar compound, “2,4-dichloro-3,5-difluorobenzoic acid”, has been reported . It was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The molecular structure of “this compound” includes two chlorine atoms, one fluorine atom, and an amide group attached to a benzene ring .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 236.1±40.0 °C, and its predicted density is 1.526±0.06 g/cm3 . The pKa is predicted to be 14.39±0.50 .

Scientific Research Applications

Charge Density Analysis in Molecular Crystals

Experimental charge density distribution studies have been carried out on compounds related to 4,5-Dichloro-2-fluorobenzamide, like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide, to understand the nature of heterohalogen (Cl···F) and homohalogen (F···F) intermolecular interactions. These studies, using high-resolution X-ray diffraction data, reveal the significance of polarizability extent on the attractive or repulsive nature of these interactions (Hathwar & Row, 2011).

Antimicrobial Activity of Fluorobenzamides

Research on fluorobenzamides containing thiazole and thiazolidine moieties, which share a structural relation with this compound, highlights their promising antimicrobial properties. The presence of a fluorine atom enhances the antimicrobial efficacy of these compounds against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Crystal Structure Studies

The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been elucidated, providing insight into the conformation similarities and aromatic ring inclinations within these molecules. Such studies are essential for understanding the structural basis of the biological activity and material properties of related benzamide compounds (Suchetan et al., 2016).

DFT and AIM Analysis of Spin-Spin Couplings

DFT calculations and AIM analyses have been applied to 2-fluorobenzamide and related compounds to justify the existence of weak hydrogen bonds in the absence of solvents. This theoretical approach aids in understanding the electronic structure and reactivity of such compounds, which are structurally similar to this compound (Alkorta, Elguero, Limbach, Shenderovich, & Winkler, 2009).

Development of Novel Synthetic Routes

A practical and efficient synthesis route for a compound structurally related to this compound has been developed. This process underscores the importance of avoiding unstable intermediates and improving overall yield, which is crucial for the large-scale production of related pharmaceutical agents (Yoshida, Marumo, Takeguchi, Takahashi, & Mase, 2014).

Biochemical Analysis

Biochemical Properties

4,5-Dichloro-2-fluorobenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as proteases and kinases, altering their activity through binding interactions. These interactions can lead to changes in the enzyme’s conformation and function, impacting various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, altering the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. High doses of this compound can also cause toxic or adverse effects, impacting the overall health of the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can affect its overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4,5-dichloro-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBUUVHAFLKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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